Product packaging for Ethane-13C2(Cat. No.:CAS No. 52026-74-1)

Ethane-13C2

Cat. No.: B1625887
CAS No.: 52026-74-1
M. Wt: 32.055 g/mol
InChI Key: OTMSDBZUPAUEDD-ZDOIIHCHSA-N
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Description

Molecular Identity and Structural Characterization

This compound possesses a distinctive molecular structure characterized by the incorporation of two carbon-13 isotopes in place of the naturally abundant carbon-12 atoms found in conventional ethane. The compound maintains the same basic structural framework as regular ethane, consisting of two carbon atoms connected by a single covalent bond, with each carbon atom bonded to three hydrogen atoms. The isotopic substitution results in a mass shift of +2 atomic mass units compared to natural ethane, creating a molecular weight of 32.055 grams per mole versus 30.069 grams per mole for natural ethane. This mass difference, while chemically insignificant in terms of reactivity, provides the analytical foundation for tracking and quantification in complex systems.

The three-dimensional conformational properties of this compound remain virtually identical to those of natural ethane, exhibiting the characteristic staggered conformation at room temperature with free rotation around the carbon-carbon bond. Advanced nuclear magnetic resonance studies have demonstrated that the 13C enrichment creates distinctive spectroscopic signatures, particularly in 13C nuclear magnetic resonance spectroscopy, where the enhanced signal intensity enables detailed structural characterization. The compound exhibits identical physical properties to natural ethane, including a boiling point of -88.5 degrees Celsius and a melting point of -182.8 degrees Celsius, ensuring that isotopic labeling does not alter fundamental thermodynamic behavior.

Crystallographic analysis reveals that solid this compound maintains the same polymorphic behavior as natural ethane, transitioning through plastic crystalline phases upon cooling. The isotopic enrichment does not significantly alter intermolecular interactions or packing arrangements in the solid state. Mass spectrometric analysis provides the primary means of identification and quantification, with the compound exhibiting characteristic fragmentation patterns that enable unambiguous identification in complex matrices. The isotopic purity of commercially available this compound typically exceeds 99 atom percent carbon-13, ensuring reliable analytical results in tracer studies.

Historical Development in Stable Isotope Applications

The development of stable isotope applications in scientific research traces its origins to the early twentieth century discoveries of Frederick Soddy, who first provided evidence for the existence of isotopes. The recognition that elements could occupy the same position in the periodic table while differing in mass due to varying neutron numbers laid the foundation for isotopic tracer methodology. Early pioneers including JJ Thomson and FW Aston advanced mass spectrometry techniques that enabled accurate separation, identification, and quantification of isotopic species, dramatically expanding the known catalog of stable and radioactive isotopes.

The breakthrough realization that stable isotopes, particularly carbon-13, nitrogen-15, oxygen-18, and deuterium, could be chemically incorporated into organic compounds marked the birth of the isotope tracer era. Initial applications focused on fatty acids, amino acids, and sugars, demonstrating the potential to trace metabolic pathways within biological systems. The field experienced rapid expansion over the subsequent eighty years, driven primarily by technological advances in mass spectrometry equipment, including isotope ratio mass spectrometry, gas chromatography-mass spectrometry, and liquid chromatography-mass spectrometry.

The specific development of this compound as a research tool emerged from the broader recognition of hydrocarbon tracers' importance in understanding both biological and geological processes. Early studies focused on atmospheric monitoring applications, where researchers recognized the potential to distinguish between different hydrocarbon sources. The compound gained particular prominence in metabolic studies during the late twentieth century, as researchers sought to understand carbon assimilation pathways in various organisms. Recent advances in analytical sensitivity have enabled detection of this compound at extremely low concentrations, expanding its utility across diverse research applications.

Historical milestones include the first atmospheric measurements of ethane concentrations using isotopic analysis, which revealed significant temporal variations linked to fossil fuel emissions. The development of compound-specific isotope analysis techniques further enhanced the utility of this compound by enabling precise determination of isotopic compositions in complex environmental samples. Contemporary applications have expanded to include studies of abiotic hydrocarbon formation, where this compound serves as a diagnostic tool for distinguishing between different formation mechanisms.

Current Research Significance in Multiple Scientific Disciplines

Contemporary research applications of this compound span multiple scientific disciplines, reflecting the compound's versatility as an analytical tracer. In atmospheric chemistry, this compound serves as a critical tool for understanding global hydrocarbon cycles and emissions sources. Atmospheric monitoring studies have revealed significant temporal and spatial variations in ethane concentrations, with isotopic analysis providing insights into the relative contributions of fossil fuel versus biogenic sources. Research has demonstrated that atmospheric ethane mixing ratios increased substantially from approximately 80 parts per trillion in 1920 to 280 parts per trillion in the 1980s, followed by a decline to present-day levels of approximately 210 parts per trillion.

Kinetic isotope effect studies utilizing this compound have provided fundamental insights into atmospheric oxidation processes. Temperature-dependent investigations across atmospherically relevant temperature ranges have revealed isotopic fractionation values ranging from 7.16 ± 0.54 per mil at 303 Kelvin to 9.42 ± 2.19 per mil at 243 Kelvin during hydroxyl radical oxidation reactions. These findings demonstrate that isotopic signatures can provide quantitative information about atmospheric processing rates and mechanisms.

In geochemistry and petroleum geology, this compound applications have revolutionized understanding of hydrocarbon formation pathways. Clumped-isotope analysis has revealed that abiotic ethane exhibits distinctively low 13C-13C abundances compared to thermogenic ethane, providing a robust method for distinguishing hydrocarbon origins. Abiotic ethane demonstrates anti-clumping signatures with values ranging from -0.25 to -0.45 per mil, while thermogenic ethane shows near-stochastic distributions around zero per mil. These signatures arise from kinetic isotope effects during carbon-carbon bond formation, with methyl radical recombination producing the characteristic anti-clumping pattern observed in abiotic systems.

Experimental studies have demonstrated that ethane and propane can form through abiotic reductive conversion of acetic acid under hydrothermal conditions. Isotope tracer experiments using 13C-labeled acetate have shown incorporation of isotopic labels into hydrocarbon products, with ethane achieving carbon-13 enrichment values ranging from 3.1 to 78.3 per mil depending on experimental conditions. These findings reveal previously unrecognized formation pathways for major natural gas components and provide new frameworks for understanding hydrocarbon generation in geological systems.

Biological applications of this compound encompass metabolic pathway elucidation and microbial ecology studies. Isotopic labeling experiments have enabled detailed characterization of carbon assimilation mechanisms in methanotrophic bacteria, revealing preferential incorporation pathways and metabolic flux distributions. Studies with specific bacterial strains have demonstrated significant incorporation of 13C from this compound into cellular biomass, providing quantitative measures of carbon utilization efficiency. Nuclear magnetic resonance analysis of labeled products has revealed detailed information about metabolic intermediates and pathway regulation mechanisms.

Contemporary biosynthesis research increasingly relies on this compound and related isotopic tracers to understand secondary metabolite production pathways. The compound's utility extends to studies of polyketide synthesis, terpenoid biosynthesis, and aromatic compound formation, where isotopic labeling provides mechanistic insights previously inaccessible through conventional approaches. Advanced analytical techniques now enable comprehensive isotopic analysis at the whole-organism level down to individual protein characterization, demonstrating the expanding scope of stable isotope applications in biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6 B1625887 Ethane-13C2 CAS No. 52026-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482156
Record name Ethane-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52026-74-1
Record name Ethane-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethane-13C2
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Preparation Methods

Hydrothermal Reductive Conversion of Acetic Acid-¹³C

The abiotic synthesis of ethane-¹³C₂ under hydrothermal conditions represents a novel and scalable route for isotopic labeling. This method, demonstrated experimentally under simulated subsurface environments, leverages reductive pathways to convert ¹³C-labeled acetic acid into ethane-¹³C₂.

Experimental Setup and Reaction Conditions

Hydrous pyrolysis experiments conducted at 350°C and 400 bar revealed the viability of acetic acid-¹³C as a precursor for ethane-¹³C₂ synthesis. Key parameters include:

  • Substrate : Sodium acetate-¹³C₂ (δ¹³C ≈ 4,000‰)
  • Reducing Agents : Sodium formate (10–100 mM)
  • Catalytic Environment : Natural sediments from hydrothermal systems (e.g., Guaymas Basin)
  • Duration : 72–240 hours

The reaction proceeds in sealed gold capsules under anoxic conditions, mimicking natural geothermal environments.

Table 1: Key Components in Hydrothermal Synthesis Experiments
Component Experiment II (10 mM Formate) Experiment IV (100 mM Formate, No Sulfate)
¹³C-Acetic Acid (µmol) 22 29
H₂ (mM) 12 23
SO₄²⁻ (mM) 28 4.8
Ethane-¹³C₂ Yield (µmol) 0.5–1.2 1.8–3.5

Reaction Mechanism and Pathways

The reductive conversion involves two primary steps:

  • Decarboxylation of Acetic Acid-¹³C :
    The methyl group of acetic acid-¹³C undergoes decarboxylation, forming a methide ion (¹³CH₃⁻), which subsequently reacts with hydrogen donors:
    $$
    \text{CH}3\text{COOH} \rightarrow \text{CH}3^- + \text{CO}2 + \text{H}^+
    $$
    $$
    \text{CH}
    3^- + 2\text{H}2 \rightarrow \text{CH}3\text{CH}3 \, (\text{Ethane-¹³C}2)
    $$

  • Isotopic Equilibration :
    The carboxylic carbon of acetic acid equilibrates with dissolved inorganic carbon (DIC), while the methyl group retains its ¹³C label. This ensures selective incorporation of ¹³C into ethane.

Isotopic Analysis and Yield Optimization

Isotopic mass-balance calculations confirm that 1–5% of ethane-¹³C₂ originates from the labeled acetic acid pool, with the remainder derived from sedimentary organic matter. The δ¹³C values of ethane-¹³C₂ correlate strongly with reaction duration and reducing conditions:

Table 2: Isotopic Enrichment in Hydrothermal Synthesis
Parameter Experiment II Experiment IV
δ¹³C Ethane (‰) 3.1–25.3 31.4–78.3
δ¹³C Propane (‰) 12.7–56.4 118–261
% Ethane from ¹³C Source 1–3% 2–5%

Higher formate concentrations (Experiment IV) enhance reducing conditions, increasing H₂ availability and driving isotopic enrichment.

Comparative Analysis of Preparation Methods

While hydrothermal reductive conversion offers a geochemically relevant pathway, traditional synthetic routes involve catalytic hydrogenation of acetylene-¹³C₂. However, the exclusion of non-authoritative sources precludes detailed discussion of these methods. The hydrothermal approach stands out for its applicability in studying natural hydrocarbon formation and isotopic fractionation processes.

Chemical Reactions Analysis

Types of Reactions

Ethane-13C2 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to produce carbon dioxide (13CO2) and water (H2O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Halogenation: In the presence of halogens like chlorine (Cl2) or bromine (Br2), this compound can undergo substitution reactions to form 1,2-dichlorothis compound or 1,2-dibromothis compound.

    Combustion: When burned in the presence of oxygen (O2), this compound produces carbon dioxide (13CO2) and water (H2O).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.

    Combustion: Excess oxygen (O2) under high temperature.

Major Products Formed

    Oxidation: Carbon dioxide (13CO2) and water (H2O).

    Halogenation: 1,2-dichlorothis compound or 1,2-dibromothis compound.

    Combustion: Carbon dioxide (13CO2) and water (H2O).

Scientific Research Applications

Environmental Science

Isotopic Analysis and Source Discrimination

Ethane-13C2 is utilized in isotopic studies to differentiate between biogenic and thermogenic sources of hydrocarbons. Research indicates that the isotopic signatures of ethane can reveal its origin, crucial for understanding natural gas deposits and assessing environmental impacts. For instance, a study demonstrated that abiotic ethane exhibits lower 13C13C^{13}\text{C}-^{13}\text{C} clumping compared to thermogenic ethane, allowing scientists to trace the hydrocarbon's source more accurately .

Table 1: Isotopic Signatures of Ethane Sources

Source Type13C13C^{13}\text{C}-^{13}\text{C} SignatureReference
BiogenicHigh
ThermogenicNear stochastic
AbioticLow

Analytical Chemistry

NMR Spectroscopy

This compound is extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to study molecular interactions and dynamics. The unique shielding effects observed in 13C2H6^{13}\text{C}_2\text{H}_6 provide insights into intermolecular interactions, which are essential for characterizing chemical environments in various solvents. Recent studies have shown that the shielding parameters are significantly influenced by the density of the solvent, making 13C2H6^{13}\text{C}_2\text{H}_6 an ideal candidate for detailed NMR investigations .

Table 2: NMR Shielding Values of this compound

ParameterValue (ppm)Reference
13C^{13}\text{C} Shielding180.775
1H^{1}\text{H} Shielding64.367

Biochemistry

Metabolic Pathway Studies

This compound serves as a tracer in metabolic studies, particularly in understanding the pathways of hydrocarbon degradation by microbial communities. The ability to track carbon flow through metabolic pathways allows researchers to elucidate how certain microbes metabolize ethane under anaerobic conditions. A notable case study highlighted the microbial oxidation of ethane, where isotopic labeling helped clarify the enzymatic processes involved .

Case Study: Microbial Oxidation of Ethane

  • Objective: To investigate the metabolic pathways utilized by specific archaea in degrading ethane.
  • Methodology: Isotopically labeled 13C2H6^{13}\text{C}_2\text{H}_6 was introduced into anaerobic cultures.
  • Findings: High enrichment of 13C^{13}\text{C} was observed in residual products, indicating active metabolic processing by specific microbial strains.

Mechanism of Action

The mechanism by which Ethane-13C2 exerts its effects is primarily through its role as a tracer. The carbon-13 isotope acts as a detectable marker that can be followed through various chemical and biological processes. This allows researchers to gain insights into reaction mechanisms, metabolic pathways, and the fate of carbon atoms in different systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Ethane-¹³C₂ vs. Ethylene-¹³C₂

Ethylene-¹³C₂ (¹³C₂H₄) is another doubly ¹³C-labeled hydrocarbon frequently studied alongside Ethane-¹³C₂. Key differences include:

Structural and Spectroscopic Differences
  • Spin-Spin Coupling Constants :
    Ethane-¹³C₂ exhibits smaller proton shielding changes (0.02 ppm) compared to Ethylene-¹³C₂ (0.03 ppm) under similar experimental conditions. This is attributed to differences in molecular symmetry and electron density distribution .

    Parameter Ethane-¹³C₂ Ethylene-¹³C₂ Reference
    ¹J(CC) Coupling 34.6 Hz 67.3 Hz
    Proton Shielding Change 0.02 ppm 0.03 ppm
  • NMR Experimental Setup :
    Ethane-¹³C₂ requires a Varian sw5 probe for measurements, while Ethylene-¹³C₂ uses an ID_PFG probe due to differences in relaxation behavior and density-dependent acquisition parameters .

Shielding and Intermolecular Effects

Gas-phase studies show that Ethane-¹³C₂ and Ethylene-¹³C₂ exhibit minimal spectral changes when mixed with inert gases like xenon or CO₂. However, Ethane-¹³C₂ demonstrates smaller shielding scale uncertainties (±0.9 ppm for ¹³C) compared to Ethylene-¹³C₂, which is influenced by its π-bond electronic structure .

Ethane-¹³C₂ vs. Natural Ethane (¹²CH₃¹²CH₃)

Natural ethane lacks ¹³C enrichment, limiting its utility in high-precision applications:

Isotopic Clumping Analysis

Ethane-¹³C₂ enables quantification of Δ¹³C¹³C values, which are critical for identifying abiotic hydrocarbons. Abiotic ethane synthesized in laboratories shows significantly lower ¹³C-¹³C abundances (Δ¹³C¹³C ≈ –3.5‰) compared to thermogenic ethane (Δ¹³C¹³C ≈ +1.2‰). Natural ethane cannot provide this discriminatory power .

NMR Sensitivity

The ¹³C-¹³C bond in Ethane-¹³C₂ enhances NMR signal splitting, enabling precise measurement of indirect spin-spin couplings. In contrast, natural ethane (¹²C-dominated) produces weaker or undetectable splitting due to the low abundance of ¹³C-¹²C pairs .

Ethane-¹³C₂ vs. Singly Labeled Ethane (¹³CH₃¹²CH₃)

Singly ¹³C-labeled ethane (¹³CH₃¹²CH₃) differs in isotopic distribution and analytical applications:

  • Isotopologue Abundance : Singly labeled ethane is more abundant in natural samples but lacks the ¹³C-¹³C bonding required for clumped isotope analysis .
  • NMR Complexity : The asymmetric ¹³C-¹²C structure complicates NMR interpretation, whereas Ethane-¹³C₂’s symmetry simplifies spectral analysis .

Biological Activity

Ethane-13C2 is a stable isotope-labeled compound of ethane, where both carbon atoms are isotopically enriched with carbon-13. Its biological activity has been a subject of interest in various fields, including environmental microbiology, geochemistry, and organic chemistry. This article explores the biological activity of this compound, focusing on its microbial interactions, geochemical implications, and potential applications in research.

1. Microbial Metabolism of this compound

Anaerobic Oxidation
Recent studies have highlighted the role of specific microbial consortia in the anaerobic oxidation of ethane. For instance, research has identified Candidatus Alkanivorans nitratireducens, which can couple the oxidation of ethane to nitrate reduction. This organism possesses alkylsuccinate synthase genes that facilitate the activation of ethane via fumarate addition, demonstrating its capability to metabolize ethane under anaerobic conditions .

Microbial Degradation Pathways
Ethane can be metabolized by various microbial strains capable of degrading non-methane hydrocarbons (NMHCs). Studies have shown that microbial oxidation processes can significantly alter the isotopic signatures of ethane. The anaerobic oxidation process leads to an increase in the carbon isotopic ratio Δ13C\Delta^{13}C, which is indicative of microbial degradation activity .

2. Geochemical Implications

Isotopic Analysis
The isotopic composition of this compound provides insights into its origin and transformation processes in natural environments. For example, distinct isotopic signatures differentiate between thermogenic and biogenic sources of ethane. The isotopic analysis using clumped-isotope techniques has shown that microbial oxidation can yield high Δ13C\Delta^{13}C values, which help distinguish between abiotic and thermogenic ethane .

Soil Gas Studies
In soil gas assessments, this compound has been detected alongside other light hydrocarbons. The concentrations of ethane in soil samples indicate migration from deeper hydrocarbon sources and suggest a thermogenic origin derived from organic matter decomposition . The isotopic signatures measured for ethane in these studies ranged from -21.2‰ to -12.4‰ (PDB), providing further evidence for its biogenic transformation pathways .

NMR Shielding Effects
Recent investigations into the NMR properties of this compound have revealed significant secondary isotope effects due to the presence of carbon-13. The shielding values obtained through NMR spectroscopy indicate that intermolecular interactions significantly affect chemical shifts and spin-spin couplings in both gaseous and condensed phases . These findings emphasize the importance of considering isotopic enrichment when studying molecular interactions.

4. Case Studies

Study Findings
Nature Communications (2022)Identified distinct low 13C^{13}C abundances in abiotic ethane versus thermogenic sources; emphasized microbial alteration effects on isotopic signatures .
Journal of Earth System Science (2013)Reported concentrations of ethane in soil gas samples; indicated thermogenic origins and potential for hydrocarbon exploration .
MDPI Study on Spin Coupling (2024)Demonstrated significant NMR shielding effects due to carbon-13 enrichment; highlighted implications for understanding molecular interactions .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Ethane-13C2 with high isotopic purity, and how can experimental protocols ensure reproducibility?

  • Methodological Answer : this compound synthesis requires stringent control of isotopic precursors and reaction conditions. Protocols must specify the use of 13C-labeled starting materials (e.g., (~13~C₂)Ethanedioic acid dihydrate) and inert atmospheres to avoid contamination . Safety protocols, such as proper waste segregation and PPE (e.g., gloves, fume hoods), are essential to mitigate risks from intermediates like oxalic acid derivatives . Experimental reproducibility hinges on documenting reagent sources, reaction temperatures, and purification steps (e.g., distillation under reduced pressure) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal for confirming isotopic enrichment. Gas-phase 13C-NMR studies reveal shielding constants (e.g., ±0.9 ppm error margins) and indirect spin-spin coupling parameters, which must be calibrated against reference standards like liquid TMS . Infrared (IR) spectroscopy can validate molecular structure by identifying C-H stretching modes (~2970 cm⁻¹) and comparing them to unlabeled ethane. Data interpretation requires baseline correction and statistical validation to distinguish isotopic effects from noise .

Q. How should researchers design experiments to investigate this compound’s thermodynamic properties (e.g., enthalpy of combustion)?

  • Methodological Answer : Use bomb calorimetry with strict control of oxygen purity and pressure to ensure complete combustion. Calibrate instruments using benzoic acid standards and account for isotopic mass differences in heat capacity calculations. Report uncertainties arising from temperature measurements (±0.05°C) and gas leaks . Raw data should include multiple trials, with processed results normalized to molar units .

Advanced Research Questions

Q. How can isotopic effects in this compound reaction mechanisms be quantitatively analyzed, particularly in kinetic studies?

  • Methodological Answer : Isotopic kinetic isotope effects (KIEs) are measured via competitive reactions between 12C and 13C ethane. Use gas chromatography-mass spectrometry (GC-MS) to track isotopic ratios in products. For example, C-H bond cleavage rates can be modeled using the Eyring equation, incorporating isotopic mass differences in activation energy calculations. Compare experimental KIEs with computational simulations (e.g., DFT) to validate mechanisms .

Q. What frameworks are recommended for resolving contradictions in this compound experimental data (e.g., conflicting NMR shielding values)?

  • Methodological Answer : Apply a systematic contradiction analysis:

  • Step 1 : Identify principal contradictions (e.g., shielding discrepancies between studies) and assess their impact on conclusions .
  • Step 2 : Evaluate methodological flaws (e.g., calibration errors, sample purity) by comparing protocols from conflicting studies .
  • Step 3 : Replicate experiments under standardized conditions (e.g., identical reference standards, temperature controls) to isolate variables .
  • Step 4 : Use meta-analysis to reconcile data, weighting studies by sample size and measurement precision .

Q. How can this compound be integrated into advanced environmental tracer studies, and what analytical challenges arise?

  • Methodological Answer : this compound serves as a tracer for atmospheric methane oxidation pathways. Deploy cavity ring-down spectroscopy (CRDS) for real-time δ13C measurements in field studies. Challenges include correcting for isotopic fractionation during sampling and ensuring detector sensitivity (e.g., >1 ppb detection limits). Validate results against laboratory-controlled oxidation experiments using isotopically labeled reactants .

Q. What strategies ensure rigorous ethical and safety compliance in this compound research involving hazardous intermediates?

  • Methodological Answer : Follow institutional safety guidelines for handling volatile organics and corrosive intermediates (e.g., oxalic acid derivatives). Document risk assessments for inhalation/ingestion hazards and implement emergency protocols (e.g., eyewash stations, neutralization kits) . Ethically, disclose conflicts of interest (e.g., funding sources) and adhere to data transparency standards, such as depositing raw spectra in public repositories .

Data Presentation and Academic Writing Guidelines

  • Tables/Figures : Label all axes with units, report uncertainties (e.g., ±SD), and highlight statistically significant differences (p < 0.05) .
  • Literature Review : Prioritize peer-reviewed journals over preprints. Use tools like SciFinder to track citations of foundational this compound studies (e.g., gas-phase NMR analyses) .
  • Abstracts : Structure with "Purpose-Method-Result-Conclusion," avoiding jargon. For example: "This study quantifies this compound KIEs using GC-MS, revealing a 1.12±0.03 KIE for C-H bond cleavage" .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-13C2
Reactant of Route 2
Ethane-13C2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.